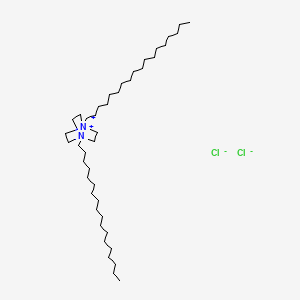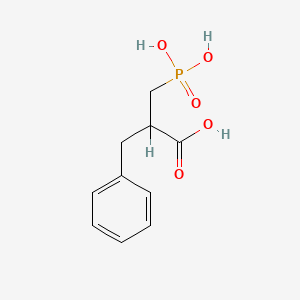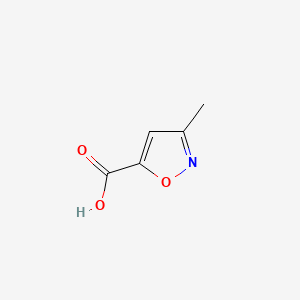![molecular formula C20H20O4 B1196813 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole](/img/structure/B1196813.png)
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole is a chemical compound with the molecular formula C₂₀H₂₀O₄ . It is a stereoisomer of (-)-licarin B and is found in various plant species such as Machilus thunbergii, Myristica fragrans, and Magnolia denudata . This compound is known for its unique structural features, which include a benzofuran and benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole involves several steps. One common method includes the use of starting materials such as 3-methyl-2,3-dihydro-1-benzofuran and 1,3-benzodioxole. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and benzodioxole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(-)-Licarin B: A stereoisomer of the compound with similar structural features.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with related structural motifs.
Uniqueness
5-[(2R,3R)-7-Methoxy-3-methyl-5-[(1E)-prop-1-EN-1-YL]-2,3-dihydro-1-benzofuran-2-YL]-2H-1,3-benzodioxole is unique due to its specific stereochemistry and the presence of both benzofuran and benzodioxole moieties. This combination of features contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/t12-,19-/m1/s1 |
InChI Key |
DMMQXURQRMNSBM-CWTRNNRKSA-N |
Isomeric SMILES |
CC=CC1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |
Synonyms |
licarin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-dimethyl-6-[4-morpholinyl(oxo)methyl]-3-oxo-1,4-benzoxazin-4-yl]-N-phenylacetamide](/img/structure/B1196731.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1196733.png)
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)
![Methyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1196737.png)
![2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1196738.png)

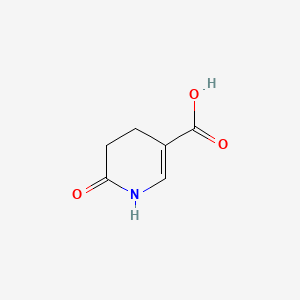
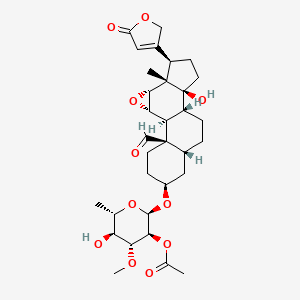
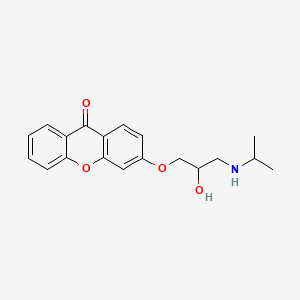
![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)
